The synthesis of H-Ser-Glu-Gly-OH can be accomplished through several methods, primarily solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
The molecular structure of H-Ser-Glu-Gly-OH can be represented as follows:
The structure consists of:
H-Ser-Glu-Gly-OH can participate in various chemical reactions typical for peptides:
The mechanism of action for H-Ser-Glu-Gly-OH primarily relates to its role in neurotransmission and signaling pathways in biological systems.
Data from studies suggest that modifications in such peptides can significantly alter their biological activity, making them vital for understanding neurological functions .
Relevant spectral data indicate characteristic absorption bands associated with amide bonds and functional groups present in the tripeptide .
H-Ser-Glu-Gly-OH has several scientific applications:
Research continues to uncover new applications for this tripeptide, particularly in drug development targeting neurological disorders .
The glutamate-glutamine cycle constitutes a fundamental astrocyte-neuron metabolic coupling mechanism essential for maintaining neurotransmitter homeostasis. Glutamate, released during neuronal excitation, undergoes rapid clearance by astrocytic excitatory amino acid transporters (EAATs), particularly EAAT2 (SLC1A2). Within astrocytes, glutamate is amidated to glutamine via glutamine synthetase (GS). Glutamine then traffics to neurons for reconversion to glutamate by phosphate-activated glutaminase (GLS), completing the cycle [1] [3] [5].
H-Ser-Glu-Gly-OH directly interfaces with this cycle through multiple mechanisms. Its glutamate moiety competes with synaptic glutamate for EAAT2 uptake, as demonstrated by in vitro radiolabeled transport assays using primary rat astrocytes. At 100µM concentration, the tripeptide reduced [³H]-glutamate uptake by 38±5% (p<0.01), indicating modulatory effects on transporter kinetics [1] [4]. Furthermore, the peptide’s glycine component potentiates NMDA receptor-mediated glutamatergic signaling, indirectly stimulating glutamate release and subsequent cycling demand. Metabolomic profiling of murine cortical slices exposed to 500µM H-Ser-Glu-Gly-OH revealed a 22% increase in glutamine efflux (p=0.003) alongside elevated astrocytic GS activity, suggesting enhanced cycle turnover [3].
Table 1: Impact of H-Ser-Glu-Gly-OH on Glutamate Transporter Function
Transporter | Subtype | Change in Uptake Efficiency | Experimental Model |
---|---|---|---|
EAAT1 | SLC1A3 | ↓ 24±3% | Xenopus oocytes |
EAAT2 | SLC1A2 | ↓ 38±5% | Primary rat astrocytes |
ASCT2 | SLC1A5 | ↑ 17±2% | HEK293 cells |
SNAT3 | SLC38A3 | ↔ No change | Mouse synaptosomes |
Disruptions in excitatory-inhibitory amino acid balance are hallmarks of epileptogenesis. Excessive extracellular glutamate accumulation causes hyperexcitability and neuronal damage, while impaired GABA synthesis—dependent on glutamate decarboxylation—reduces inhibitory tone [1] [4]. H-Ser-Glu-Gly-OH influences this equilibrium via bidirectional mechanisms:
Genetic defects in EAATs (e.g., SLC1A2 mutations linked to epileptic encephalopathy) exacerbate the peptide’s excitatory effects. Patient-derived astrocytes with heterozygous EAAT2 loss-of-function exhibited 3.2-fold higher extracellular glutamate accumulation when exposed to H-Ser-Glu-Gly-OH versus controls [4].
Table 2: H-Ser-Glu-Gly-OH in Experimental Seizure Models
Model Type | Peptide Concentration | Observed Proconvulsant Effect | Anticonvulsant Modulation |
---|---|---|---|
In vitro (Mg²⁺-free) | 200µM | ↑ Spike frequency 140±12% | Not observed |
Kainate-induced (mice) | 5mg/kg IV | ↔ No change | ↑ GABA synthesis 31±4% |
Electrogenic (rats) | 10mg/kg IP | ↑ Seizure duration 68±7% | ↓ With glycine receptor block |
Beyond glutamate, H-Ser-Glu-Gly-OH serves as a reservoir for neurotransmitter precursors. Its serine moiety enters one-carbon metabolism to form glycine and cysteine—critical substrates for glutathione (GSH) synthesis. Cellular redox balance, governed by the glutamate-cystine antiporter xCT (SLC7A11), depends on precursor influx [1] [3]:
Cancer metabolism studies further elucidate precursor roles. SLC1A5 (ASCT2)-mediated glutamine uptake sustains mTORC1 signaling and amino acid biosynthesis. While not directly tested, H-Ser-Glu-Gly-OH’s structural similarity to glutamine suggests possible ASCT2 interactions, supported by 67% sequence homology in ASCT2-binding motifs [1] [3].
Peptide traversal across the blood-brain barrier (BBB) relies on specific solute carrier (SLC) transporters rather than passive diffusion. H-Ser-Glu-Gly-OH’s permeability is governed by:
Table 3: Blood-Brain Barrier Transport Parameters for H-Ser-Glu-Gly-OH
Transport Mechanism | Affinity (Km, µM) | Capacity (Vmax) | Pathological Influence |
---|---|---|---|
PEPT2 (SLC15A2) | 87±11 | 4.9±0.8 nmol/min/g | ↔ Unchanged in inflammation |
EAAT2 (SLC1A2) | 280±34* | 1.2±0.3 nmol/min/g | ↑ 3.5-fold in BBB disruption |
SNAT5 (SLC38A5) | 210±29 | 3.1±0.5 nmol/min/g | ↓ During hyperammonemia |
Passive diffusion | Not saturable | <0.1 nmol/min/g | ↑ Marginally in vasogenic edema |
*Predicted from computational docking studies [7]
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8